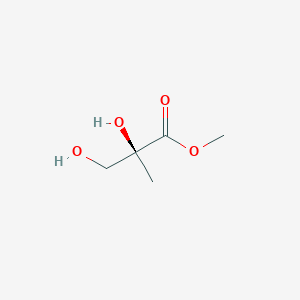

(2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester

描述

Ro-3306 是一种选择性、ATP 竞争性和细胞渗透性细胞周期蛋白依赖性激酶 1 (CDK1) 抑制剂。细胞周期蛋白依赖性激酶 1 是一种重要的调节蛋白,控制着细胞周期从 G2 期到 M 期的过渡。 Ro-3306 在各种临床前模型中显示出强大的抗肿瘤活性,并广泛用于科学研究以研究细胞周期调控和癌症治疗 .

准备方法

Ro-3306 可以通过多步合成过程合成,该过程涉及特定化学前体的反应 反应条件通常涉及使用有机溶剂、催化剂和控制温度以实现高产率和纯度 .

Ro-3306 的工业生产方法没有广泛的文献记载,但它们可能涉及类似的合成路线,并针对大规模生产进行优化。

化学反应分析

Ro-3306 主要发生与其作为细胞周期蛋白依赖性激酶 1 抑制剂的作用相关的反应。 它与细胞周期蛋白 B 形成双重复合物,并磷酸化一系列底物,这些底物协调着核膜破裂、染色体凝集、有丝分裂纺锤体的组装和纺锤体组装检查点的激活 .

这些反应中常用的试剂和条件包括 ATP、镁离子以及特定的缓冲溶液,以保持适当的 pH 值和离子强度。 这些反应形成的主要产物是磷酸化的底物,这些底物在细胞周期进程和有丝分裂中起着至关重要的作用 .

科学研究应用

Pharmaceutical Applications

- Metabolic Intermediates : Research indicates that (2S)-2,3-dihydroxy-2-methyl-propanoic acid methyl ester may act as a metabolic intermediate in various biochemical pathways. Its structural characteristics suggest potential roles in metabolic processes similar to other compounds with vicinal diols.

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities. Preliminary studies suggest that this compound may contribute to redox balance in biological systems, potentially offering therapeutic benefits in oxidative stress-related conditions.

- Drug Development : The compound's chiral nature and functional groups make it a candidate for drug development. It can serve as a precursor for synthesizing more complex molecules with specific biological activities.

Organic Synthesis Applications

-

Building Block for Complex Molecules : The presence of a methyl ester and vicinal diol allows this compound to be utilized as a versatile building block in organic synthesis. It can undergo various transformations such as:

- Conversion to carboxylic acids

- Formation of amides and alcohols

- Participation in oxidative cleavage reactions

- Reactivity and Functionalization : The compound's functional groups allow for multiple reaction pathways, including protection-deprotection sequences and epoxide formation. Such reactivity is essential in synthetic organic chemistry for developing new compounds.

Biochemical Studies

作用机制

Ro-3306 通过选择性抑制细胞周期蛋白依赖性激酶 1 来发挥其作用。它与细胞周期蛋白依赖性激酶 1 的 ATP 结合口袋结合,阻止了细胞周期进程所需的底物的磷酸化。 这种抑制导致细胞周期在 G2/M 阶段边界停滞,最终导致凋亡和细胞增殖减少 .

涉及的分子靶点和途径包括细胞周期蛋白依赖性激酶 1/细胞周期蛋白 B 复合物,它们对于从 G2 期过渡到 M 期细胞周期至关重要。 Ro-3306 也会影响其他细胞周期蛋白依赖性激酶,如细胞周期蛋白依赖性激酶 2 和细胞周期蛋白依赖性激酶 4,但亲和力较低 .

相似化合物的比较

Ro-3306 作为细胞周期蛋白依赖性激酶 1 抑制剂,以其高选择性和效力而独树一帜。类似的化合物包括:

紫杉醇 A: 另一种细胞周期蛋白依赖性激酶抑制剂,具有更广泛的特异性,影响多种细胞周期蛋白依赖性激酶。

罗斯考维汀: 一种细胞周期蛋白依赖性激酶抑制剂,靶向细胞周期蛋白依赖性激酶 1、细胞周期蛋白依赖性激酶 2 和细胞周期蛋白依赖性激酶 5。

黄嘌呤醇: 一种泛细胞周期蛋白依赖性激酶抑制剂,对细胞周期蛋白依赖性激酶 1、细胞周期蛋白依赖性激酶 2、细胞周期蛋白依赖性激酶 4 和细胞周期蛋白依赖性激酶 9 具有活性

与这些化合物相比,Ro-3306 对细胞周期蛋白依赖性激酶 1 的选择性更高,使其成为研究细胞周期蛋白依赖性激酶 1 在细胞周期调控和癌症治疗中特定作用的宝贵工具 .

生物活性

(2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl ester, commonly referred to as Methyl (S)-2,3-dihydroxy-2-methylpropanoate, is an organic compound with significant biological activity. This article explores its properties, synthesis, and biological functions based on recent research findings.

- Molecular Formula : C₅H₁₀O₄

- Molecular Weight : 134.13 g/mol

- CAS Number : 147501-85-7

- Structure : Contains a chiral center with two hydroxyl groups and a methyl ester functional group.

The compound's structure allows it to participate in various biochemical reactions, making it a potential precursor for more complex organic molecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Compounds with similar structures have shown the ability to act as antioxidants, suggesting that this compound may help maintain redox balance in biological systems .

- Metabolic Intermediate : It has been studied as a potential metabolic intermediate in various biochemical pathways, indicating its role in metabolic processes .

- Anticancer Potential : Similar compounds have demonstrated selective inhibition of cancer cell proliferation. For instance, derivatives of related structures have been shown to inhibit colon cancer cell lines selectively . The inhibitory concentration (IC50) values for some of these derivatives ranged from 0.12 mg/mL to 0.81 mg/mL, indicating significant anticancer activity .

- Enzyme Inhibition : The compound may also exhibit inhibitory effects on enzymes such as alpha-amylase and alpha-glucosidase, which are relevant in carbohydrate metabolism .

Synthesis Methods

Several methods exist for synthesizing this compound:

- Starting Materials : Commonly synthesized from simpler precursors through esterification or reduction reactions.

- Reagents Used : Common reagents include acid chlorides or anhydrides and reducing agents like lithium aluminum hydride.

Anticancer Activity

A study focused on methyl esters similar to this compound demonstrated their ability to inhibit the proliferation of HCT-116 colon cancer cells. The study reported that specific derivatives exhibited IC50 values indicative of strong anticancer properties .

Enzyme Inhibition Studies

In vitro studies have shown that certain derivatives can inhibit alpha-amylase and alpha-glucosidase effectively. This inhibition is crucial for managing blood glucose levels and could provide therapeutic avenues for diabetes management .

Comparative Analysis Table

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₅H₁₀O₄ | Chiral center; two hydroxyl groups |

| 2-Hydroxypropanoic Acid | C₃H₈O₃ | Contains only one hydroxyl group |

| 3-Hydroxybutanoic Acid | C₄H₈O₃ | Involved in metabolic processes like ketogenesis |

| 1,2-Dihydroxypropane | C₃H₈O₂ | Different arrangement of hydroxyl groups |

属性

IUPAC Name |

methyl (2S)-2,3-dihydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-5(8,3-6)4(7)9-2/h6,8H,3H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZHNDDCTKHCFG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。